Nek2 Kinase Inhibition: Target Compound vs. Optimized Benzonitrile-Derived Inhibitor
The target compound inhibits Nek2 with an IC₅₀ of 10,500 nM (10.5 µM), reflecting the intrinsic potency of the 5-amino-2-(benzylamino)benzonitrile scaffold before lead optimization[1]. In contrast, a highly optimized aminopyrimidinylaminobenzonitrile derivative (BDBM50235361/CHEMBL4074015) achieves an IC₅₀ of 140 nM against the same kinase, highlighting a 75-fold gap[2]. This quantified difference establishes the target compound as a valuable starting scaffold (hit-like activity) that can be advanced through medicinal chemistry, rather than a pre-optimized inhibitor[1][2].
| Evidence Dimension | Nek2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,500 nM (10.5 µM) |
| Comparator Or Baseline | Optimized aminopyrimidinylaminobenzonitrile: IC₅₀ = 140 nM |
| Quantified Difference | ≈ 75-fold less potent (target compound vs. optimized derivative) |
| Conditions | Inhibition of recombinant human Nek2; substrate: 5-FAM-KKLNRTLSVA-COOH; incubation 1 h; Caliper method (target compound) [1]; Inhibition of His-tagged recombinant human full-length Nek2; ADP-Glo kinase assay (comparator) [2] |
Why This Matters
This 75-fold potency differential positions the target compound as a well-characterized, weakly active scaffold suitable for hit-to-lead programs requiring a validated starting point with known kinase engagement, whereas the comparator represents a late-stage optimized lead with limited room for further SAR exploration.
- [1] BindingDB. (n.d.). Affinity Data: IC₅₀ = 1.05E+4 nM — Inhibition of Nek2. BDBM50385927 (CHEMBL2042139). Retrieved from https://bindingdb.org View Source
- [2] BindingDB. (n.d.). Affinity Data: IC₅₀ = 140 nM — Inhibition of human recombinant full-length His-tagged NEK2. BDBM50235361 (CHEMBL4074015). Retrieved from https://bindingdb.org View Source
